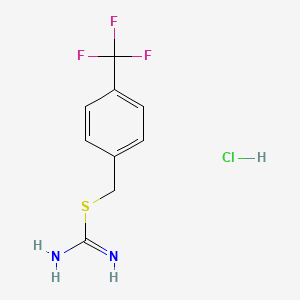

S-4-Trifluoromethylbenzyl isothiourea hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“S-4-Trifluoromethylbenzyl isothiourea hydrochloride” is a chemical compound . It is also known as "[4-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrochloride" .

Synthesis Analysis

The synthesis of isothioureas, the family of compounds to which “S-4-Trifluoromethylbenzyl isothiourea hydrochloride” belongs, can be achieved through a three-component coupling reaction of alcohols or thiols with N,N-dibromoarylsulfonamides and isonitrile in the presence of K2CO3 . This metal-free process proceeds via a carbodiimide intermediate at room temperature within a very short reaction time .Molecular Structure Analysis

Thioureas, the family of compounds to which “S-4-Trifluoromethylbenzyl isothiourea hydrochloride” belongs, are organosulfur compounds with the formula S=C(NR2)2 and structure R2N−C(=S)−NR2 .Chemical Reactions Analysis

Isothiourea compounds, such as “S-4-Trifluoromethylbenzyl isothiourea hydrochloride”, have been found to participate in various chemical reactions. For instance, they can undergo a [3+2] radical-polar crossover mechanism to generate γ-lactams in good yields and enantioselectivities . They can also undergo acylation exclusively on the sulfur atom .科学的研究の応用

Efficient S-Acylation of Thiourea

This compound is used in the efficient S-acylation of thiourea . Structurally diverse aryl and alkyl substrates are compatible with this methodology . The acylation occurs exclusively on the sulfur atom of thiourea .

Precursor to Sulfur-Containing Heterocycles

S-alkyl- and S-aryl isothioureas, which can be derived from this compound, are widely employed as precursors to sulfur-containing heterocycles such as thiazoles and thiouracils .

Preparation of Sulfonyl Chlorides, Thiols, Sulfides, Disulfides, and Guanidines

This compound is useful in the preparation of sulfonyl chlorides, thiols, sulfides, disulfides, and guanidines .

Inhibition of Enzyme Systems

S-Alkyl and S-aryl thioureas, which can be derived from this compound, are known to inhibit a number of enzyme systems including nitric oxide synthase (NOS), monoamine oxidase (MAO), and H3 histamine receptors .

Disruption of Biofilm Formation

Isothioureas have been found to disrupt biofilm formation in P. aeruginosa .

Antileukemia Activity

Allylic isothioureas, which can be derived from this compound, have displayed potent antileukemia activity .

Enantioselective Synthesis of α-Aryl-β²-Amino-Esters

This compound is used in the enantioselective synthesis of α-aryl-β²-amino esters through aminomethylation of an arylacetic acid ester . This process is achieved via cooperative isothiourea and Brønsted acid catalysis .

Cell Permeability

This isothiourea compound is cell-permeable and can specifically, rapidly, and reversibly perturb MreB function without affecting eukaryotic actin polymerization .

将来の方向性

While specific future directions for “S-4-Trifluoromethylbenzyl isothiourea hydrochloride” are not explicitly mentioned in the search results, it is known that isothiourea compounds are being studied for their potential applications in various fields, including proteomics research and antimicrobial activity .

作用機序

Target of Action

The primary target of S-4-Trifluoromethylbenzyl Isothiourea Hydrochloride, also known as [4-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrochloride, is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule, involved in various physiological processes including vasodilation, immune response, and neurotransmission.

Mode of Action

This modulation can lead to changes in the production of NO, thereby influencing the physiological processes that NO is involved in .

Biochemical Pathways

The compound’s interaction with NOS can affect various biochemical pathways where NO plays a crucial role. For instance, in the cardiovascular system, NO is involved in the regulation of blood pressure and blood flow. In the immune system, NO acts as a cytotoxic agent and a regulator of immune response. In the nervous system, NO functions as a neurotransmitter .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its interaction with NOS and the subsequent changes in NO production. Changes in NO levels can have wide-ranging effects, given the diverse roles that NO plays in different physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug. Similarly, temperature can affect the stability and activity of the compound .

特性

IUPAC Name |

[4-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S.ClH/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRCVULMFZRJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=N)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-4-Trifluoromethylbenzyl isothiourea hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2849416.png)

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2849423.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2849428.png)

![[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2849429.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2849439.png)